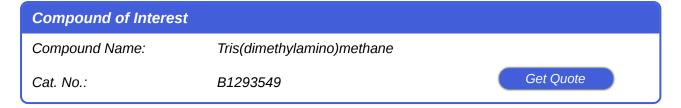


# An In-depth Technical Guide to Tris(dimethylamino)methane (CAS 5762-56-1)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tris(dimethylamino)methane, also known by the CAS number 5762-56-1 and often referred to as Bredereck's reagent, is a versatile and highly reactive organic compound.[1] Structurally, it is the simplest orthoamide, characterized by a central methane carbon atom bonded to three dimethylamino groups.[1] This unique structure imparts strong basicity and renders it a powerful reagent in organic synthesis, primarily as a formylation and aminomethylenation agent.[1] Its utility extends to the synthesis of a wide array of chemical intermediates, particularly in the construction of heterocyclic systems such as pyrimidines, pyrazoles, and indoles, which are of significant interest in medicinal chemistry and drug development.[1]

## **Physicochemical and Safety Data**

**Tris(dimethylamino)methane** is a clear, colorless to pale yellow liquid with a characteristic strong, amine-like odor.[1][2] It is miscible with many non-polar, aprotic solvents.[1][2] Due to its reactivity, it should be handled with care, as it is highly flammable and corrosive.[1]

Table 1: Physicochemical Properties of Tris(dimethylamino)methane



Property	Value	Reference
CAS Number	5762-56-1	[1]
Molecular Formula	C7H19N3	[1]
Molar Mass	145.25 g/mol	[1]
Appearance	Clear, colorless to pale yellow liquid	[1][2]
Boiling Point	42-43 °C at 12 mmHg	
Density	0.838 g/mL at 20 °C	_
Refractive Index	n20/D 1.436	_

Table 2: Safety Information for Tris(dimethylamino)methane

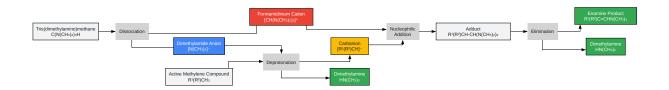


Hazard Statement	GHS Pictogram	Precautionary Statement
H225: Highly flammable liquid and vapor	GHS02: Flammable	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H314: Causes severe skin burns and eye damage	GHS05: Corrosive	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.		
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	_	
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		

## **Mechanism of Action and Reactivity**

The reactivity of **Tris(dimethylamino)methane** stems from its ability to dissociate into an electrophilic N,N,N',N'-tetramethylformamidinium cation and a strongly basic dimethylamide anion.[1] The dimethylamide anion is a potent base capable of deprotonating a wide range of C-H and N-H acidic compounds. The resulting carbanion or related nucleophile then adds to the formamidinium cation. Subsequent elimination of dimethylamine leads to the formation of a dimethylaminomethylene (=CH-N(CH<sub>3</sub>)<sub>2</sub>) group, a process known as aminomethylenation.[1]





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Reaction mechanism of Tris(dimethylamino)methane with an active methylene compound.

## **Experimental Protocols**

**Tris(dimethylamino)methane** is a valuable reagent for the formylation and aminomethylenation of a variety of substrates. Below are detailed experimental protocols for key transformations.

## **General Procedure for the Formylation of Ketones**

This protocol describes the formation of an enaminone from a ketone with an  $\alpha$ -methylene group.

#### Materials:

- Ketone (e.g., cyclohexanone)
- Tris(dimethylamino)methane
- Anhydrous toluene (optional, for solid ketones or high-boiling liquids)
- · Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar



- · Heating mantle or oil bath
- Inert atmosphere (e.g., nitrogen or argon)

#### Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 equivalent). If the ketone is a solid, add anhydrous toluene (5-10 mL per mmol of ketone).
- Under an inert atmosphere, add **Tris(dimethylamino)methane** (1.2 equivalents) to the flask.
- Heat the reaction mixture to 80-120 °C and stir vigorously.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas
   Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent and excess reagent under reduced pressure to yield the crude enaminone, which can be purified by distillation or chromatography if necessary.

## Synthesis of a Pyrimidine Derivative via Condensation with an Amidine

This protocol outlines the synthesis of a substituted pyrimidine, a common heterocyclic motif in medicinal chemistry.

#### Materials:

- An enaminone (synthesized as per protocol 4.1)
- An amidine hydrochloride (e.g., acetamidine hydrochloride)
- Sodium ethoxide
- Anhydrous ethanol

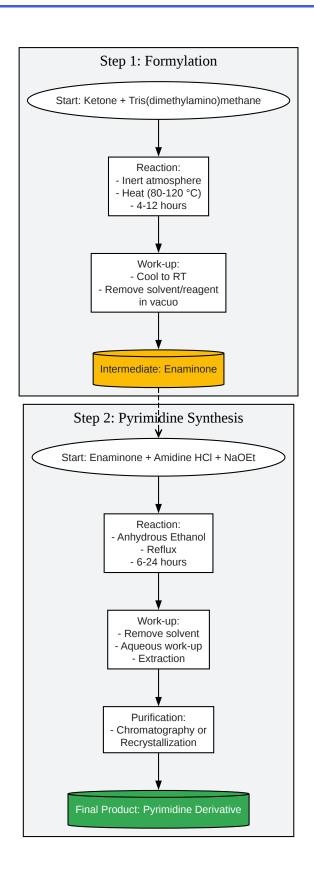


- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

#### Procedure:

- In a round-bottom flask, dissolve the enaminone (1.0 equivalent) and the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
- To this solution, add sodium ethoxide (1.2 equivalents) portion-wise with stirring.
- Attach a reflux condenser and heat the mixture to reflux.
- Maintain the reflux for 6-24 hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the resulting pyrimidine derivative by column chromatography or recrystallization.





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General experimental workflow for the synthesis of a pyrimidine derivative.



# **Applications in Drug Development and Organic Synthesis**

The aminomethylenation reaction facilitated by **Tris(dimethylamino)methane** is a cornerstone for the synthesis of numerous heterocyclic compounds. These scaffolds are prevalent in a vast number of pharmaceuticals.

- Pyrimidine Synthesis: As detailed in the experimental protocol, pyrimidines are readily
  accessible. This class of compounds includes antiviral agents, anticancer drugs, and central
  nervous system modulators.
- Pyrazole Synthesis: Reaction with hydrazines yields pyrazoles, which are found in nonsteroidal anti-inflammatory drugs (NSAIDs), protein kinase inhibitors, and other therapeutic agents.
- Indole Synthesis: Tris(dimethylamino)methane can be employed in variations of the
  Fischer indole synthesis and other methods to construct the indole nucleus, a key
  component of many natural products and pharmaceuticals, including anti-migraine agents
  and alkaloids.[3]
- Synthesis of Other Heterocycles: The reagent is also used to synthesize 1,4-dihydropyridines (calcium channel blockers), and other nitrogen-containing heterocycles.[1]

The versatility of **Tris(dimethylamino)methane** makes it an indispensable tool for medicinal chemists and process development scientists in the pharmaceutical industry for the rapid construction of compound libraries for screening and the development of efficient synthetic routes to active pharmaceutical ingredients.

## Conclusion

**Tris(dimethylamino)methane** is a highly effective and versatile reagent for formylation and aminomethylenation reactions. Its ability to react with a broad range of nucleophiles under relatively mild conditions makes it a valuable tool in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and handling is crucial for its safe and effective application in the synthesis of novel chemical entities with therapeutic potential. The provided protocols and reaction mechanism overview



serve as a foundational guide for the practical application of this important synthetic building block.

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